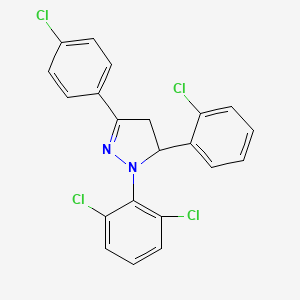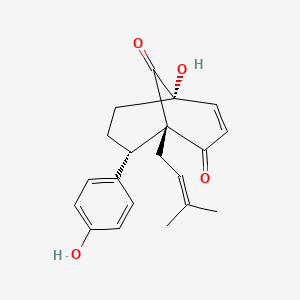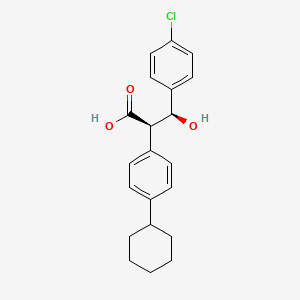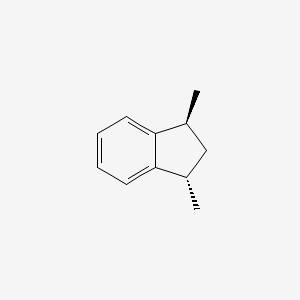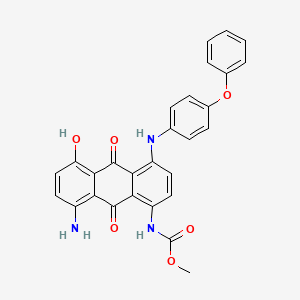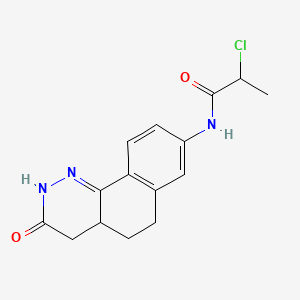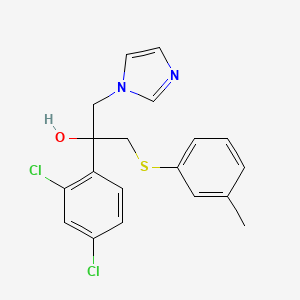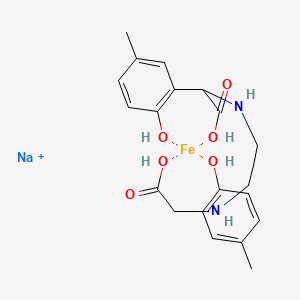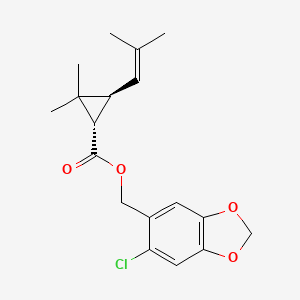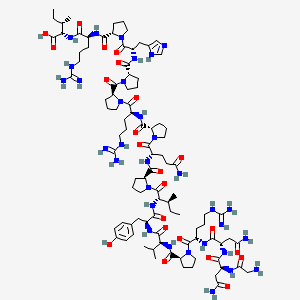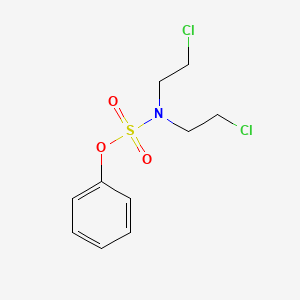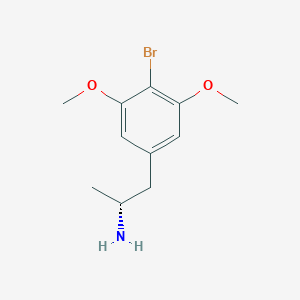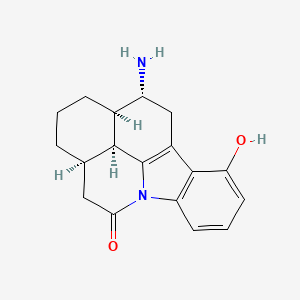
Isoscutellarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoscutellarin is a flavonoid compound, specifically a polyphenolic flavone with a characteristic C7-glucuronide substituent. It is widely distributed in nature, particularly in plants such as Scutellaria baicalensis and Calendula officinalis . This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoscutellarin can be synthesized through various chemical routes. One common method involves the extraction of scutellarin from natural sources, followed by its conversion to this compound through enzymatic or chemical processes. For instance, scutellarin can be hydrolyzed to its aglycone form by enterobacterial β-glucuronidases and subsequently converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plants such as Scutellaria baicalensis. The extracted scutellarin is then subjected to chemical or enzymatic processes to yield this compound. The process may include steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isoscutellarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Isoscutellarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of isoscutellarin involves multiple molecular targets and pathways. It exerts its effects through the modulation of inflammatory signaling pathways, cytokine expression, and inhibition of reactive oxygen species. For example, this compound has been shown to downregulate the c-Met/Akt/mTOR signaling pathway, leading to reduced protein expression of c-Met, p-Akt, and mTOR . Additionally, it inhibits the NF-κB pathway, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Isoscutellarin is similar to other flavonoids such as scutellarin, quercetin, and kaempferol. it is unique due to its specific C7-glucuronide substituent, which contributes to its distinct pharmacological profile. Similar compounds include:
Scutellarin: A closely related flavonoid with similar pharmacological activities.
Quercetin: A widely studied flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: Another flavonoid with notable anticancer and cardioprotective properties.
Propiedades
Número CAS |
62023-92-1 |
|---|---|
Fórmula molecular |
C21H18O12 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1 |
Clave InChI |
HBLWMMBFOKSEKW-BHWDSYMASA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


